1-(3-Nitrophenylsulfonyl)pyrrolidine

Medicinal Chemistry Computational Chemistry SAR

Researchers requiring sulfonyl pyrrolidine building blocks with tunable electronic profiles for SAR studies often face limited isomer options. 1-(3-Nitrophenylsulfonyl)pyrrolidine (CAS 91619-30-6) addresses this gap with its distinct 3-nitro substitution pattern. • Enhanced sulfonyl electrophilicity vs. non-nitro analogs enables efficient nucleophilic displacement for sulfonamide synthesis • XLogP3 of 1.400 (vs. 1.500 for 4-nitro isomer) supports lipophilicity-driven SAR and solubility optimization • Room temperature stability eliminates cold-chain logistics, reducing cost in high-throughput synthesis workflows • Serves as a reference standard for generating meta-substituted derivative libraries in drug discovery

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 91619-30-6
Cat. No. B182006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenylsulfonyl)pyrrolidine
CAS91619-30-6
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4S/c13-12(14)9-4-3-5-10(8-9)17(15,16)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
InChIKeyBUOYKAGBVRMTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenylsulfonyl)pyrrolidine Overview


1-(3-Nitrophenylsulfonyl)pyrrolidine is a sulfonyl pyrrolidine derivative with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol [1]. It is characterized by a pyrrolidine ring N-substituted with a 3-nitrophenylsulfonyl group, placing it within the broader class of N-sulfonyl pyrrolidines used as synthetic intermediates and building blocks in medicinal chemistry . The compound is commercially available from multiple suppliers in research-grade purities typically ranging from 95% to 98%, and its predicted physicochemical properties—including a density of approximately 1.432 g/cm³, a boiling point of ~417.5°C, and a calculated LogP of ~1.4–2.0—have been documented in authoritative chemical databases [2].

Workflow Nucleophilic substitution / sulfonamide synthesis
Selection Meta-nitro substitution pattern on phenyl ring
Use context Medicinal chemistry building block

Why 1-(3-Nitrophenylsulfonyl)pyrrolidine Is Irreplaceable


Although N-sulfonyl pyrrolidines share a common core, substitution with a generic analog such as 1-(phenylsulfonyl)pyrrolidine or 1-(tosyl)pyrrolidine introduces significant changes in electronic properties, reactivity, and biological recognition that render them non-interchangeable in many research contexts [1]. The 3-nitro substituent on the phenyl ring alters the electron density of the sulfonyl group and the entire aromatic system, affecting nucleophilic substitution kinetics, hydrogen-bonding capability, and potential π–π stacking interactions . More critically, the positional isomerism (3-nitro versus 4-nitro) can lead to divergent binding modes or metabolic stability profiles, as observed across numerous sulfonamide series [2]. The quantitative evidence below demonstrates specific, measurable differentiations that justify selecting 1-(3-nitrophenylsulfonyl)pyrrolidine over its closest analogs.

! Unsubstituted phenyl analog may reduce electrophilic reactivity and alter hydrogen‑bonding patterns.
! 4‑Nitro positional isomer may shift binding modes, metabolic stability, and storage requirements.

1-(3-Nitrophenylsulfonyl)pyrrolidine: Quantitative Comparisons


Electrophilicity Enhancement by Nitro Substitution

The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring increases the electrophilic character of the sulfonyl sulfur compared to the unsubstituted phenyl analog. Density functional theory (DFT) calculations on N-sulfonyl pyrrolidines have shown that the electrostatic potential (ESP) at the sulfur atom becomes more positive upon nitro substitution, which correlates with enhanced reactivity toward nucleophiles in SN2-type reactions . This class-level inference is supported by systematic computational studies of sulfonamide electrophilicity, where nitro substitution increases the partial charge on sulfur by approximately +0.05 to +0.10 e⁻ relative to the parent phenylsulfonyl group [1].

Electrophilicity
Class-level inference
Predicted positive ESP increase ~0.05–0.10 e⁻ vs phenyl analog
Supports predicted electrophilic reactivity context
DFT trend; target-specific validation advised
Medicinal Chemistry Computational Chemistry SAR

Lipophilicity Difference Between Isomers

The positional isomerism of the nitro group impacts lipophilicity, a key determinant of membrane permeability and metabolic stability. Predicted XLogP3 values from PubChem show that 1-(3-nitrophenylsulfonyl)pyrrolidine has an XLogP3 of 1.400, while the 4-nitro isomer (CAS 175278-37-2) has an XLogP3 of 1.500 [1][2]. This 0.1 log unit difference represents a ~26% relative difference in partition coefficient (ΔlogP = 0.1 corresponds to a 1.26× shift in equilibrium concentration ratio), which can be meaningful in optimizing compound series for cellular permeability .

Lipophilicity
Cross-study comparable
ΔXLogP3 = -0.1 (target less lipophilic)
May support solubility and reduced protein binding
Predicted values; experimental confirmation needed
ADME Medicinal Chemistry Property Prediction

Purity and Storage Stability Comparison

Procurement decisions depend on available purity grades and storage conditions that ensure long-term stability. Fluorochem offers 1-(3-nitrophenylsulfonyl)pyrrolidine at 98% purity with specified storage at ambient temperature in a sealed, dry environment . AKSci provides the compound at 95% minimum purity, also with room temperature storage recommendations . In contrast, the 4-nitro isomer is listed by Aladdin with a storage condition of 2–8°C (refrigerated), indicating potential thermal lability .

Purity & Storage
Supporting evidence
95–98% purity, ambient storage vs ≥98%, 2–8°C
Ambient storage may simplify handling
Vendor specs; lot verification recommended
Chemical Procurement Quality Control Reproducibility

1-(3-Nitrophenylsulfonyl)pyrrolidine Applications


Electrophilic Building Block in Nucleophilic Substitution

The enhanced electrophilicity at the sulfonyl sulfur, inferred from class-level computational studies of nitro-substituted sulfonamides, makes this compound a superior intermediate for nucleophilic displacement reactions compared to non-nitro analogs . It is particularly suited for the synthesis of sulfonamides, sulfonate esters, or as a precursor for further functionalization in medicinal chemistry campaigns where increased reactivity is desired.

Comparator for Isomeric Lipophilicity Studies

The measurable difference in predicted XLogP3 (1.400) relative to the 4-nitro isomer (1.500) positions this compound as a valuable tool for structure–activity relationship (SAR) studies exploring the impact of lipophilicity on cellular permeability, aqueous solubility, and metabolic stability [1]. It can serve as a less lipophilic anchor point in analog series.

Room-Temperature Stable Intermediate for Synthesis

With vendor-verified storage conditions allowing room temperature stability, this compound reduces logistical complexity and cost in high-throughput synthesis workflows . It is a practical choice for laboratories requiring a shelf-stable sulfonyl pyrrolidine building block without the need for refrigeration.

Reference Standard for Meta-Substituted Analogs

The 3-nitro substitution pattern provides a distinct electronic and steric profile compared to 2-nitro and 4-nitro isomers. This compound can be used as a reference standard in analytical method development or as a starting material for generating meta-substituted derivative libraries in drug discovery .

Application
Selection Property
Validation Focus
Sulfonamide/ester synthesis intermediate
Electrophilic reactivity context (class‑level)
Nucleophilic substitution reaction monitoring
Isomeric SAR studies
Lipophilicity difference (predicted)
Permeability and solubility assay context
Ambient‑stable synthesis intermediate
Storage condition (ambient vs refrigerated)
Stability under routine laboratory use
Reference standard for meta‑substituted analogs
Meta‑nitro substitution pattern
Analytical differentiation of positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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